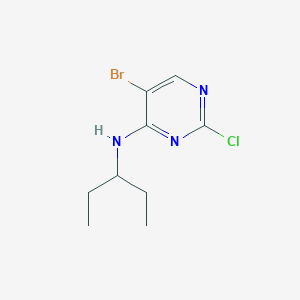
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine
描述
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
Chemistry
In chemistry, 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and derivative used .
相似化合物的比较
Similar Compounds
2-Chloro-5-bromo-pyrimidine: Similar structure but lacks the 1-ethylpropylamine group.
5-Bromo-2-chloro-4-methylpyrimidine: Contains a methyl group instead of the 1-ethylpropylamine group.
Uniqueness
5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is unique due to the presence of both bromine and chlorine substituents along with the 1-ethylpropylamine group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications.
属性
分子式 |
C9H13BrClN3 |
|---|---|
分子量 |
278.58 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-N-pentan-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13BrClN3/c1-3-6(4-2)13-8-7(10)5-12-9(11)14-8/h5-6H,3-4H2,1-2H3,(H,12,13,14) |
InChI 键 |
JPNZFPOGAMFPDY-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)NC1=NC(=NC=C1Br)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














